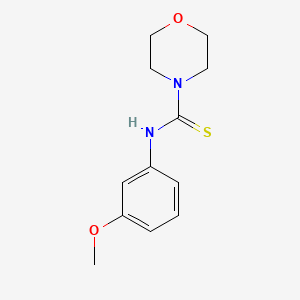

![molecular formula C19H27N5O2 B5517185 N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinamide and its derivatives, including various nicotinic acid and pyrazolyl-nicotinamide analogs, are widely studied for their chemical, physical, and biological properties. These compounds are involved in numerous biochemical processes and have been investigated for their potential in various applications, including pharmacology and material science.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves condensation reactions, hydrazination, and other methods tailored to introduce specific functional groups or structural motifs, such as pyrazolyl rings or pyridine analogs. For example, the synthesis of nicotinamide C-nucleosides and their derivatives involves condensation of lithiated pyridines with sugar aldehydes, followed by mesylation and hydrolysis steps (Kabat et al., 1987).

Molecular Structure Analysis

Structural and energetic analyses of nicotinamide derivatives, such as those involved in cocrystals with dihydroxybenzoic acids, reveal basic recognition patterns and highlight the importance of COOH and OH groups' affinity toward N-donor compounds. These studies provide insights into the molecular assemblies and crystal lattice energetic features of such compounds (Jarzembska et al., 2017).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation, which are crucial for understanding their chemical behavior and applications. The enzymatic methylation of nicotinamide to form N-methylnicotinamide is a key reaction in its metabolic pathway (Holman & Wiegand, 1948).

科学的研究の応用

1. Metabolic Pathways and Cancer Therapy

Nicotinamide derivatives, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, are being explored for their role in metabolic pathways and potential application in cancer therapy. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation and is expressed at high levels in several types of cancers, making it a potential target for therapy (Peng et al., 2011).

2. Enzyme Activity and Inhibition Studies

Research has focused on understanding the biochemical properties and the inhibition of NNMT, which is responsible for the N-methylation of nicotinamide and related compounds. Studies aim to characterize the enzyme's activity and explore potential inhibitors, which could have implications for treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders (Rini et al., 1990).

3. Antioxidant and Anti-inflammatory Properties

The derivatives of nicotinamide, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, have been shown to exhibit antioxidant and anti-inflammatory actions. These properties are being researched for their potential therapeutic benefits in protecting against various forms of cellular damage and inflammation-related conditions (Brzozowski et al., 2008).

4. Gastroprotective Effects

Compounds derived from nicotinamide have been evaluated for their gastroprotective effects, particularly in the context of stress-induced gastric lesions. Research aims to understand how these compounds can enhance gastric mucosal defense and potentially serve as therapeutic agents for gastrointestinal disorders (Brzozowski et al., 2008).

5. Herbicidal Activity and Agricultural Applications

Nicotinamide derivatives have also been explored for their herbicidal activity, with some compounds showing promising results against specific weeds. This research has implications for the development of new, more effective herbicides based on natural-product chemistry (Yu et al., 2021).

6. Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, particularly on mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).

特性

IUPAC Name |

N-[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-19(2,3)17-9-14(22-23-17)11-24-8-6-15(16(25)12-24)21-18(26)13-5-4-7-20-10-13/h4-5,7,9-10,15-16,25H,6,8,11-12H2,1-3H3,(H,21,26)(H,22,23)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOXRZAIFNOET-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)